molecular formula C13H18O2 B8077233 5-(2,6-Dimethylphenoxy)pentanal

5-(2,6-Dimethylphenoxy)pentanal

Cat. No.: B8077233
M. Wt: 206.28 g/mol
InChI Key: OESIOVARAXZBLC-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylphenoxy)pentanal is a synthetic organic compound featuring a pentanal backbone substituted with a 2,6-dimethylphenoxy group. These analogs are designed to leverage mitochondrial β-oxidation pathways to release bioactive phenolic metabolites, such as 2,6-dimethylphenol, which exhibit antioxidant or therapeutic effects .

Properties

IUPAC Name

5-(2,6-dimethylphenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-11-7-6-8-12(2)13(11)15-10-5-3-4-9-14/h6-9H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESIOVARAXZBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2,6-Dimethylphenoxy)pentanal involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Formation: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions, to form the intermediate compounds.

    Intermediate Processing: These intermediates are then subjected to further chemical reactions, such as condensation or cyclization, to build the core structure of this compound.

    Final Refinement: The final steps involve purification and refinement processes, including crystallization or chromatography, to obtain the pure compound.

Industrial production methods may vary but generally follow similar principles, often scaled up to accommodate larger quantities. These methods ensure the consistent quality and purity of the compound for various applications.

Chemical Reactions Analysis

5-(2,6-Dimethylphenoxy)pentanal undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, typically using reagents like halogens or alkyl groups.

    Addition: The compound can participate in addition reactions, where atoms or groups are added to the molecule, often using catalysts like palladium or platinum.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of this compound with modified functional groups.

Scientific Research Applications

5-(2,6-Dimethylphenoxy)pentanal has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds, contributing to the development of new materials and chemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: this compound is used in various industrial processes, including the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylphenoxy)pentanal involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. These interactions can influence cellular processes, such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxyalkanoic Acids

Compounds with phenoxy groups linked to alkanoic acids are critical for mitochondrial targeting. Key comparisons include:

Compound Structure Metabolic Pathway & Efficiency Key Findings
5-(2,6-Dimethylphenoxy)pentanoic acid (2c) CH3(CH2)3COO-(2,6-dimethylphenoxy) Requires two β-oxidation cycles to release 2,6-dimethylphenol . Moderate substrate for β-oxidation; slower release of phenolic metabolites.
3-(2,6-Dimethylphenoxy)propanoic acid CH2CH2COO-(2,6-dimethylphenoxy) Releases 2,6-dimethylphenol after one β-oxidation cycle . Faster metabolite release but higher steric hindrance reduces enzyme affinity.
4-Thiaalkanoic acid (acid5) CH2CH2COO-(2,6-dimethylphenoxy)-S-CH3 (methylthio linker) Superior substrate for β-oxidation due to reduced steric hindrance; 3–5× faster than 2c . Enhanced enzymatic efficiency highlights the importance of sulfur linkers.

Mechanistic Insight : The insertion of a methylthio group in acid5 reduces steric clashes with β-oxidation enzymes (e.g., medium-chain acyl-CoA dehydrogenase), significantly accelerating metabolite release compared to oxygen-linked analogs .

Piperazine Derivatives

Compounds like HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share the 2,6-dimethylphenoxy motif but incorporate piperazine pharmacophores. These derivatives are optimized for receptor binding, particularly in neurological targets .

Compound Key Structural Variation Pharmacological Relevance
HBK14 Ethoxyethyl linker + 2-methoxyphenyl group High affinity for serotonin/dopamine receptors .
HBK17 Propyl linker + 2,5-dimethylphenoxy group Enhanced metabolic stability compared to HBK14 .

Mexiletine Analogs

Mexiletine derivatives with 2,6-dimethylphenoxy groups, such as compound III ((-)-S-3-(2,6-dimethylphenoxy)-2-methylpropanamine), exhibit antimyotonic activity by blocking skeletal muscle sodium channels :

Parameter Mexiletine (MEX) Compound III
Tonic Block IC50 83 µM 108 µM (less potent)
Use-Dependent Block IC50 27.7 µM 15 µM (3× more potent than MEX)
Therapeutic Selectivity Low High (selective for myotonic membranes)

Key Insight : The extended alkyl chain in compound III enhances use-dependent sodium channel blockade, making it a superior antimyotonic agent .

Anticonvulsant Agents

Compounds like (S)-(+)-2-N-[(2,6-dimethylphenoxy)ethyl]aminobutan-1-ol hydrochloride () demonstrate the role of 2,6-dimethylphenoxy groups in central nervous system activity:

Compound ED50 (MES-induced seizures) Protective Index (PI)
(S)-(+)-2-N-[(2,6-dimethylphenoxy)ethyl]aminobutan-1-ol 7.57 mg/kg 4.55
Mexiletine 83 µM (sodium blockade) N/A

Note: Lipophilicity (logP) of these compounds correlates with blood-brain barrier penetration, a critical factor for anticonvulsant efficacy .

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